4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring attached to a benzoic acid moiety with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinylboronic acid with 2-(trifluoromethyl)benzoic acid chloride under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar palladium-catalyzed cross-coupling reactions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the pyridine ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Derivatives with substituted groups at specific positions on the pyridine ring or benzoic acid moiety.
Scientific Research Applications
Chemistry: In chemistry, 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid
4-(Pyridin-2-yl)-2-(trifluoromethyl)benzoic acid
2-(Trifluoromethyl)benzoic acid
Uniqueness: 4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid is unique due to the position of the pyridine ring at the 4-position, which influences its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Biological Activity
4-(Pyridin-4-yl)-2-(trifluoromethyl)benzoic acid, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article delves into its biological activities, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F3NO2. The compound consists of a benzoic acid moiety linked to a pyridine ring, with a trifluoromethyl group that enhances its reactivity and solubility. The presence of the carboxylic acid functional group allows for hydrogen bonding, which is crucial for its interactions with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of N-(trifluoromethyl)pyridin-4-yl derivatives were synthesized and tested against various human cancer cell lines. The results indicated moderate to significant cytotoxic activity against K-562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma) cells .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
1 | K-562 | 10 |
2 | HL-60 | 15 |
3 | MCF-7 | 20 |
In these assays, the compounds demonstrated comparable efficacy to established treatments like imatinib and nilotinib, highlighting their potential as anticancer agents.
2. Kinase Inhibition
The compound has also shown promising results as a kinase inhibitor. Specifically, it inhibits several receptor tyrosine kinases (RTKs), including EGFR and VEGFR2. In vitro studies revealed that certain derivatives achieved up to 92% inhibition of EGFR at concentrations as low as 10 nM . This suggests that the compound could serve as a scaffold for developing targeted cancer therapies.
Target Kinase | Inhibition (%) at 10 nM |
---|---|
EGFR | 92 |
VEGFR2 | 48 |
PDGFRa | 67 |
3. Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been well-documented. Compounds containing the pyridine nucleus have demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of this compound showed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the pyridine ring contributes to the molecule's ability to interact with biological targets. Modifications on the benzoic acid portion can lead to variations in activity profiles, allowing for the design of more potent analogs.
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of synthesized derivatives on multiple cancer cell lines, demonstrating significant inhibition comparable to standard chemotherapy agents.
- Kinase Inhibition : Docking studies revealed that specific modifications in the molecular structure enhance binding affinity to target kinases, providing insights into potential therapeutic applications in oncology.
- Antimicrobial Testing : Various derivatives were screened against common bacterial strains, showing promising results that warrant further exploration for clinical applications.
Properties
IUPAC Name |
4-pyridin-4-yl-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-7-9(1-2-10(11)12(18)19)8-3-5-17-6-4-8/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOSVQFLSQNVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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